2-([1,1'-Biphenyl]-3-yloxy)ethanamine
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Overview
Description
2-([1,1’-Biphenyl]-3-yloxy)ethanamine is an organic compound that features a biphenyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine typically involves the reaction of 3-hydroxybiphenyl with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reductive amination step, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yloxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with active sites. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Phenylethylamine: Contains a phenyl group attached to an ethylamine moiety, similar in structure but lacking the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-3-yloxy)ethanamine is unique due to the presence of both the biphenyl and ethanamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-(3-phenylphenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQZOWIPMYJUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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